molecular formula C25H22N2O6 B2886345 N-(2,5-dimethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide CAS No. 888465-26-7

N-(2,5-dimethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide

Cat. No.: B2886345
CAS No.: 888465-26-7
M. Wt: 446.459
InChI Key: DORLNUWSXYLCOO-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Methoxy Groups: Methoxylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Amidation Reaction: Coupling of the benzofuran derivative with 3-methoxybenzoic acid or its derivatives using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies involving molecular docking, binding assays, and cellular experiments are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide: can be compared with other benzofuran derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-[(3-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6/c1-30-16-8-6-7-15(13-16)24(28)27-22-18-9-4-5-10-20(18)33-23(22)25(29)26-19-14-17(31-2)11-12-21(19)32-3/h4-14H,1-3H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORLNUWSXYLCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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